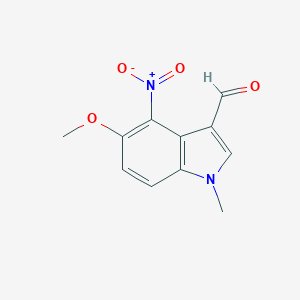

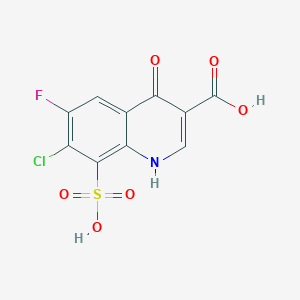

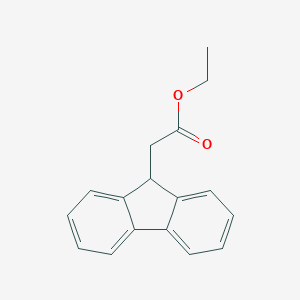

ethyl 2-(9H-fluoren-9-yl)acetate

Übersicht

Beschreibung

Synthesis Analysis

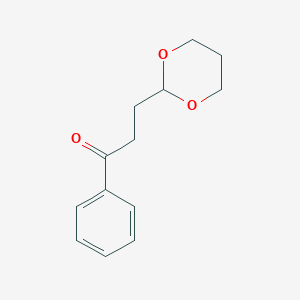

The synthesis of ethyl 2-(9H-fluoren-9-yl)acetate involves multiple steps, including the reaction of 9-fluorenyllithium with acetyl chloride. This process also yields by-products such as 9-(1-acetoxyethylidene)fluorene and 1,1-di(9-fluorenyl)ethyl acetate. The latter compound has been unequivocally identified for the first time through X-ray analysis, demonstrating the complexity of the synthesis process and the formation of structurally interesting by-products (Robinson et al., 2001).

Molecular Structure Analysis

The molecular structure of ethyl 2-(9H-fluoren-9-yl)acetate and its by-products have been analyzed through X-ray crystallography. Notably, 1,1-di(9-fluorenyl)ethyl acetate shows two almost identical structures in the asymmetric unit, differing slightly in conformation without significant fluorene-ring bowing. The angle between the fluorene rings and bonding parameters reveals subtle but significant variations, providing insights into the conformational flexibility of fluorene derivatives (Robinson et al., 2001).

Chemical Reactions and Properties

Ethyl 2-(9H-fluoren-9-yl)acetate and related compounds participate in various chemical reactions, demonstrating their reactivity and potential utility in synthetic chemistry. For example, the treatment of 9-fluorenyllithium with acetyl chloride not only produces ethyl 2-(9H-fluoren-9-yl)acetate but also several by-products, indicating a rich chemistry that could be harnessed for the synthesis of novel compounds (Robinson et al., 2001).

Physical Properties Analysis

The physical properties of ethyl 2-(9H-fluoren-9-yl)acetate derivatives, such as their crystal structure, intermolecular interactions, and conformation, have been extensively studied. These analyses provide valuable information on the stability, solubility, and crystallinity of these compounds, which are crucial for their application in material science and organic synthesis (Sugino et al., 1991).

Chemical Properties Analysis

The chemical properties of ethyl 2-(9H-fluoren-9-yl)acetate, including its reactivity towards different reagents and conditions, highlight its versatility in organic synthesis. Studies have shown how variations in reaction conditions can lead to different by-products, emphasizing the need for precise control over the synthetic process to achieve the desired outcomes (Robinson et al., 2001).

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(9H-fluoren-9-yl)acetate and similar fluorene derivatives demonstrate significant potential in metal-ion sensing, particularly for zinc ions. This capability, along with their two-photon absorption properties, makes them suitable for two-photon fluorescence microscopy imaging and sensing of zinc ions (Belfield et al., 2010).

Fluorene-based copolymers, incorporating components like ethyl 2-(9H-fluoren-9-yl)acetate, exhibit notable physicochemical and luminescent properties. These properties are instrumental in the creation of fluorescent tags for imaging microstructures (Ramírez-Gómez et al., 2017).

In kinetic studies, derivatives like ethyl 2-cyano-2-(9H-fluoren-9-yl)acetate have been examined for their ability to release hydrogen atoms, a property significant in hydrogen atom transfer reactions. Such studies contribute to understanding the mechanisms and rates of these reactions (Fu et al., 2022).

Fluorene derivatives, including ethyl 2-(9H-fluoren-9-yl)acetate, have been employed in the synthesis of various compounds, indicating their versatility in organic synthesis. For instance, their use in creating spiro[Fluorene-9,3′-[1,2,4]Triazoles] showcases their adaptability in generating novel chemical structures (Gomaa & Ali, 2018).

The photophysical characterization of fluorene derivatives, including their two-photon absorption properties, is vital for biological applications like bioimaging. Such studies have led to the development of fluorenyl probes that target specific cellular structures, enhancing imaging techniques (Morales et al., 2010).

Fluorene-containing conjugated polymers, like those incorporating ethyl 2-(9H-fluoren-9-yl)acetate, serve as fluorescent chemosensors for metal ions such as silver(I), demonstrating their utility in environmental and analytical chemistry (Xiang et al., 2013).

Eigenschaften

IUPAC Name |

ethyl 2-(9H-fluoren-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(18)11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSSIOELMUJKEML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80370172 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 2-(9H-fluoren-9-yl)acetate | |

CAS RN |

159803-52-8 | |

| Record name | Ethyl fluorene-9-acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80370172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.